molecular formula C8H9BrN2O3S B14830849 3-Bromo-4-cyclopropoxypyridine-2-sulfonamide

3-Bromo-4-cyclopropoxypyridine-2-sulfonamide

Katalognummer: B14830849
Molekulargewicht: 293.14 g/mol
InChI-Schlüssel: ZOVSJBJXHHHHNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-cyclopropoxypyridine-2-sulfonamide is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyclopropoxypyridine-2-sulfonamide typically involves multiple steps:

    Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

    Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or sulfonyl hydrazide.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Sulfonic acids or sulfonyl hydrazides.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-4-fluoropyridine: This compound also features a bromine atom on the pyridine ring but has a fluorine atom instead of a cyclopropoxy group.

    4-Bromo-2-chloropyridine: Similar in structure but with a chlorine atom instead of a cyclopropoxy group.

    3-Bromo-4-methoxypyridine: Features a methoxy group instead of a cyclopropoxy group.

Uniqueness: 3-Bromo-4-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of the cyclopropoxy group, which can impart different chemical and physical properties compared to other similar compounds

Eigenschaften

Molekularformel

C8H9BrN2O3S

Molekulargewicht

293.14 g/mol

IUPAC-Name

3-bromo-4-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H9BrN2O3S/c9-7-6(14-5-1-2-5)3-4-11-8(7)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI-Schlüssel

ZOVSJBJXHHHHNN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C(=NC=C2)S(=O)(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.